molecular formula C19H23N3O3 B5795637 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine

1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine

Cat. No. B5795637
M. Wt: 341.4 g/mol
InChI Key: DVAISDJEJBSWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine, also known as DOI, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in the 1970s and has been widely used in scientific research to study its biochemical and physiological effects. DOI is a potent agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in various physiological processes, including mood regulation, perception, and cognition.

Mechanism of Action

1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, the mitogen-activated protein kinase pathway, and the phosphatidylinositol 3-kinase pathway. These signaling pathways ultimately lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine are primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor by 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine leads to the modulation of various neurotransmitters, including dopamine, glutamate, and GABA. 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine has been found to induce hallucinations, alter perception, and modulate mood and cognition. It has also been shown to affect circadian rhythm, pain perception, and learning and memory.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine has several advantages as a research tool, including its potency, selectivity, and specificity for the serotonin 5-HT2A receptor. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vivo experiments. However, 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine has several limitations, including its potential for inducing adverse effects such as nausea, vomiting, and anxiety. It is also a Schedule I controlled substance, which limits its availability for research purposes.

Future Directions

There are several future directions for research on 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine, including the development of more selective and potent agonists for the serotonin 5-HT2A receptor. This could lead to the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia. Another area of future research is the study of the role of the serotonin 5-HT2A receptor in the regulation of circadian rhythm and sleep. Finally, the development of new imaging techniques could help to elucidate the molecular mechanisms underlying the effects of 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine on the central nervous system.

Synthesis Methods

The synthesis of 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to obtain 2,5-dimethoxyphenethylamine. The next step involves the reaction of 2,5-dimethoxyphenethylamine with isonicotinic acid chloride to obtain 4-isonicotinoyl-2,5-dimethoxyphenethylamine. Finally, the piperazine ring is introduced by reacting 4-isonicotinoyl-2,5-dimethoxyphenethylamine with piperazine in the presence of a base.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine has been extensively used in scientific research to study its effects on the central nervous system. It has been found to induce hallucinations and alter perception, making it a valuable tool in the study of psychiatric disorders such as schizophrenia and depression. 1-(2,5-dimethoxybenzyl)-4-isonicotinoylpiperazine has also been used to study the role of the serotonin 5-HT2A receptor in various physiological processes, including learning and memory, circadian rhythm, and pain perception.

properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-3-4-18(25-2)16(13-17)14-21-9-11-22(12-10-21)19(23)15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAISDJEJBSWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.